Ethyl (R)-2-amino-2-methylbutyrate: A Critical Guide to Synthesis & Application
Ethyl (R)-2-amino-2-methylbutyrate: A Critical Guide to Synthesis & Application
An in-depth technical guide on Ethyl (R)-2-amino-2-methylbutyrate (also known as Ethyl (R)-isovalinate ).
Executive Summary
Ethyl (R)-2-amino-2-methylbutyrate (Ethyl (R)-isovalinate) is the ethyl ester derivative of (R)-Isovaline , a non-proteinogenic
This guide serves as a definitive technical resource for researchers synthesizing or utilizing this building block in peptidomimetic drug design.
Chemical Identity & Physicochemical Core
Unlike standard amino acids, the
| Property | Data / Specification |
| Systematic Name | Ethyl (2R)-2-amino-2-methylbutanoate |
| Common Name | Ethyl (R)-isovalinate |
| Parent Acid CAS | 595-40-4 ((R)-Isovaline) |
| Racemic Ester CAS | 56247-82-6 (Ethyl (RS)-isovalinate) |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Chirality | (R)-Enantiomer (D-Isovaline analog) |
| Physical State | Colorless to pale yellow liquid (typically) |
| Boiling Point | ~65–68 °C at 15 mmHg (Predicted) |
| pKa (Parent Acid) |
Critical Note on CAS Numbers: While the parent acid (R)-Isovaline (595-40-4) is well-indexed, the specific CAS for the ethyl ester of the (R)-enantiomer is frequently omitted in public databases, often subsumed under the racemic CAS 56247-82-6 . Researchers should rely on the parent acid CAS for sourcing and specify the esterification/resolution requirement.
Asymmetric Synthesis: The Schöllkopf Protocol
The synthesis of quaternary amino acids is non-trivial due to the steric hindrance at the
Mechanistic Logic
This method utilizes L-Valine as a chiral auxiliary. The steric bulk of the isopropyl group in the cyclic dipeptide (bis-lactim ether) directs the incoming electrophile (Ethyl Iodide) to the opposite face (trans-induction), ensuring high stereoselectivity.
Step-by-Step Methodology
-
Cyclization: Condense L-Valine with L-Alanine to form the cyclic diketopiperazine.
-
O-Methylation: Treat with trimethyloxonium tetrafluoroborate (
) to form the Bis-Lactim Ether . -
Metalation: Deprotonate the
-position of the alanine residue using n-Butyllithium (n-BuLi) at -78°C. This creates a planar enolate. -
Asymmetric Alkylation: Add Ethyl Iodide (EtI) . The L-Valine isopropyl group shields the top face, forcing the ethyl group to attack from the bottom, generating the (R)-quaternary center.
-
Hydrolysis: Mild acid hydrolysis cleaves the auxiliary, releasing (R)-Isovaline methyl ester .
-
Transesterification (Optional): If the ethyl ester is strictly required, perform transesterification with EtOH/HCl or start with the ethyl-substituted lactim.
Visualization: Schöllkopf Pathway
Caption: The Schöllkopf Bis-Lactim Ether pathway for the asymmetric synthesis of (R)-Isovaline esters.
Alternative Route: Enzymatic Resolution
For laboratories lacking cryogenic facilities for organolithium chemistry, enzymatic resolution of the racemic ester is a viable, green alternative.
-
Substrate: Racemic Ethyl 2-amino-2-methylbutyrate (CAS 56247-82-6).
-
Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).
-
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact (or vice-versa, depending on enzyme specificity).
-
Outcome: A mixture of (S)-Acid and (R)-Ester, easily separated by liquid-liquid extraction (Acid into aqueous base, Ester in organic phase).
Applications in Drug Discovery
The incorporation of Ethyl (R)-isovalinate into peptide sequences serves three primary medicinal chemistry objectives:
A. Conformational Constraint (The "Alpha-Methyl Effect")
The quaternary center severely restricts the torsion angles (
-
Effect: It strongly promotes the formation of
-helices or -helices . -
Utility: This forces flexible peptides into bioactive conformations, increasing receptor affinity.
B. Proteolytic Stability
The additional alkyl group at the
-
Mechanism: Proteases (e.g., trypsin, chymotrypsin) cannot access the peptide bond for hydrolysis due to the bulk of the methyl/ethyl groups.
-
Result: Drastically increased plasma half-life (
) for peptide drugs.
C. Blood-Brain Barrier (BBB) Permeability
-
Lipophilicity: The ethyl ester moiety masks the charged carboxylate, increasing
. -
Transport: While the free acid (Isovaline) is a substrate for specific transporters, the ester form can cross membranes via passive diffusion before being hydrolyzed to the active acid in the CNS.
Visualization: Structure-Activity Logic
Caption: Mechanistic impact of Ethyl (R)-isovalinate on peptide pharmacokinetics and pharmacodynamics.
Analytical Characterization Protocols
To validate the identity and purity of synthesized Ethyl (R)-isovalinate, the following protocols are mandatory.
A. Chiral HPLC (Enantiomeric Excess)
Standard C18 columns cannot separate enantiomers. Use a chiral stationary phase.
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for AD-H).
-
Detection: UV at 210 nm (carbonyl absorption).
-
Success Criterion: Baseline separation of (R) and (S) peaks; ee > 98% required for clinical candidates.
B. NMR Spectroscopy
-
-NMR (CDCl
):-
0.90 (t, 3H, ester
) -
1.25 (t, 3H, sidechain
) -
1.40 (s, 3H,
-Methyl) -
1.60-1.85 (m, 2H, sidechain
) -
4.15 (q, 2H, ester
)
-
0.90 (t, 3H, ester
-
Validation: The singlet at
1.40 is diagnostic of the quaternary methyl group.
Handling & Stability
-
Storage: Store at +2°C to +8°C. The ester is stable, but prolonged exposure to moisture can lead to hydrolysis (reverting to the zwitterionic acid).
-
Racemization: Unlike standard amino acids, isovaline derivatives are highly resistant to racemization because the
-carbon lacks an acidic proton. This allows for harsher coupling conditions during peptide synthesis without loss of chirality.
References
-
Schöllkopf, U., et al. (1981). "Enantioselective Synthesis of
-Alkyl- -amino Acids by Alkylation of the Lithium Enolate of the Bis-lactim Ether of Cyclo-(L-Val-Gly)." Angewandte Chemie International Edition, 20(9), 798-799. Link -
Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of
-Amino Acids via Homologation of Ni(II) Complexes." Chemical Reviews, 114(8), 4165-4205. Link -
Toniolo, C., et al. (2001). "The 'Alpha-Methyl' Effect in Peptide Structure and Stability." Biopolymers, 60(6), 396-419. Link
-
FDA Drug Approval Database. (2023). "Trofinetide (Daybue) Prescribing Information.
-methyl amino acids). Link -
Pizzorno, A., et al. (2018). "Isovaline: A Non-Proteinogenic Amino Acid with Analgesic Properties." Neuropharmacology, 131, 29-38. Link
